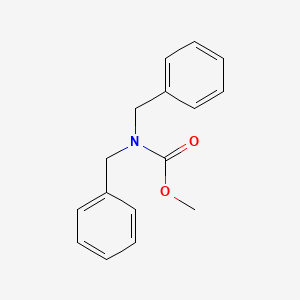

Methyl N,N-dibenzylcarbamate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl N,N-dibenzylcarbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO2/c1-19-16(18)17(12-14-8-4-2-5-9-14)13-15-10-6-3-7-11-15/h2-11H,12-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCTVBWJXLLPNGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)N(CC1=CC=CC=C1)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80394510 | |

| Record name | methyl dibenzylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80394510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102276-52-8 | |

| Record name | methyl dibenzylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80394510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Methodologies for the Synthesis of Methyl N,n Dibenzylcarbamate and Analogs

Direct Synthesis Approaches to N,N-Dibenzylcarbamates

Direct methods for the synthesis of N,N-dibenzylcarbamates offer efficient pathways by constructing the carbamate (B1207046) functionality in a single key step. These approaches often involve the reaction of a secondary amine with a suitable carbonyl source.

Carbonate derivatives serve as effective and often safer alternatives to hazardous reagents like phosgene for the introduction of the carbonyl moiety in carbamate synthesis.

Dimethyl carbonate (DMC) is recognized as an environmentally benign reagent for both methylation and methoxycarbonylation reactions. rsc.org The synthesis of N-substituted carbamates from amines and DMC has been explored, often requiring catalytic activation. For instance, various lead compounds have been shown to be effective catalysts for the methoxycarbonylation of amines with DMC. iupac.org The reaction of aniline with DMC to form methyl N-phenyl carbamate has been achieved with high conversion and selectivity using lead-based catalysts. researchgate.net

The choice of catalyst and reaction conditions can influence the product distribution between N-methylation and carbamate formation. unive.it For example, the reaction of nitroarenes with dimethyl carbonate using Mo(CO)6 as a promoter can be directed towards the formation of carbamates or N-methyl carbamates by selecting the appropriate base. rsc.org

| Catalyst | Temperature (°C) | Time (h) | Aniline Conversion (%) | Carbamate Yield (%) |

|---|---|---|---|---|

| None | 160 | 1 | Slight | - |

| Pb(OAc)2·Pb(OH)2 | 160 | 1 | 97 | 92 |

| PbO | 160 | 1 | 98 | 93 |

Data synthesized from multiple sources. iupac.orgresearchgate.net

Phosgene (COCl2) is a highly reactive reagent traditionally used for the synthesis of carbamoyl chlorides from secondary amines, which are then converted to carbamates. nih.gov However, due to its extreme toxicity, safer alternatives have been developed. ionike.comsigmaaldrich.com Triphosgene, a solid and therefore safer-to-handle crystalline compound, serves as a common substitute for phosgene. acs.orgnih.gov It can be used for the efficient preparation of N,N'-unsymmetrically disubstituted ureas and carbamoyl chlorides. nih.govnih.gov

The reaction of a secondary amine with triphosgene in the presence of a base like pyridine can generate a carbamoyl chloride intermediate. This intermediate can then be reacted with an alcohol to yield the desired carbamate. nih.gov This methodology is applicable to a wide range of amines and alcohols.

| Amine | Phosgene Equivalent | Base | Solvent | Product | Yield (%) |

|---|---|---|---|---|---|

| N-Methyl-3,4-dihydroisoquinoline | Triphosgene | Pyridine | CH2Cl2 | Corresponding Carbamoyl Chloride | Excellent |

| N-Alkyl-N-benzylanilines | Phosgene | - | CH2Cl2 | Corresponding Carbamoyl Chloride | Excellent |

Data from a study on debenzylation of tertiary amines and synthesis of carbamoyl chlorides. nih.gov

Alternative synthetic strategies involve the use of protected amines or carbon dioxide surrogates, providing milder and often more selective routes to N,N-disubstituted carbamates.

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines. wikipedia.orgchemicalbook.com Recent methodologies have been developed for the direct conversion of Boc-protected amines into carbamates, thiocarbamates, and ureas, often proceeding through an in-situ generated isocyanate intermediate. nih.gov This transformation can be achieved using various reagents and catalysts, avoiding the need for hazardous materials. nih.gov

One approach involves the use of tert-butoxide lithium as the sole base, which promotes the conversion of Boc-protected amines into the corresponding carbamates in high yields. nih.gov This method is notable for its operational simplicity and alignment with green chemistry principles.

| Boc-Protected Amine | Alcohol/Thiol | Base | Solvent | Yield (%) |

|---|---|---|---|---|

| N-Boc-aniline | Methanol | t-BuOLi | Toluene | 95 |

| N-Boc-piperidine | Ethanol | t-BuOLi | Toluene | 92 |

| N-Boc-aniline | Thiophenol | t-BuOLi | Toluene | 85 |

Data from a study on the sustainable and efficient synthesis of carbamates. nih.gov

Silver carbonate (Ag2CO3) has emerged as a useful reagent in organic synthesis, acting as a base, an oxidant, and a source of carbonate. mdpi.comwikipedia.org A notable application is in the synthesis of alkyl carbamates from alkyl bromides and secondary amines, where silver carbonate serves as the carbonate source under mild conditions. researchgate.net This method provides a direct route to carbamates, avoiding the use of more hazardous carbonylating agents.

The reaction proceeds by the coupling of a secondary amine and an alkyl bromide in the presence of silver carbonate. This methodology has been successfully applied to various secondary amines and bromo derivatives.

| Secondary Amine | Alkyl Bromide | Solvent | Yield (%) |

|---|---|---|---|

| Piperidine | Benzyl (B1604629) bromide | Acetonitrile | 62 |

| Morpholine | Benzyl bromide | Acetonitrile | 58 |

| Pyrrolidine | Ethyl bromoacetate | Acetonitrile | 45 |

Data from a study on the synthesis of carbamates using silver carbonate. researchgate.net

Approaches from Precursor Amines and Carbon Dioxide Surrogates

Direct Reaction of Amines with Carbon Dioxide

The direct reaction of secondary amines, such as dibenzylamine (B1670424), with carbon dioxide presents a green and atom-economical route to carbamates. This approach typically involves the activation of carbon dioxide and the subsequent reaction with the amine to form a carbamate anion, which is then trapped by an electrophile, such as a methylating agent, to yield the final product.

Research has demonstrated the feasibility of a three-component coupling reaction involving an amine, carbon dioxide, and an alkyl halide in the presence of a suitable base. nih.gov For instance, cesium carbonate has been effectively employed to promote this transformation. The reaction proceeds through the in situ formation of a carbamate salt from the amine and CO2, which then undergoes alkylation.

A general protocol for this type of reaction is outlined below:

| Reactants | Reagents | Solvent | Conditions | Product | Citation |

| Amine, Carbon Dioxide, Alkyl Halide | Cesium Carbonate, TBAI | Anhydrous DMF | Room Temperature | N-Alkyl Carbamate | nih.gov |

While this method is broadly applicable to primary amines, its extension to secondary amines like dibenzylamine for the synthesis of Methyl N,N-dibenzylcarbamate is a viable pathway. The use of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a strong, non-nucleophilic base can also facilitate the formation of the carbamate anion from secondary amines and CO2, which can then be reacted with an alcohol under Mitsunobu conditions to furnish the desired carbamate. nih.gov

Indirect Synthetic Pathways for N,N-Dibenzylcarbamate Derivatives

Indirect methods for the synthesis of N,N-dibenzylcarbamate derivatives often involve the rearrangement of functional groups to form the carbamate moiety or the transfer of a carbamoyl group from one molecule to another.

Transcarbamoylation Reactions

Transcarbamoylation is a powerful method for the synthesis of carbamates that involves the transfer of a carbamoyl group from a donor molecule, such as another carbamate or urea, to an alcohol. This equilibrium-driven reaction can be catalyzed by acids, bases, or metal catalysts.

Recent studies on the recycling of polyurethanes have highlighted the efficacy of base-catalyzed transcarbamoylation. nih.gov In model studies, dicarbamates were successfully depolymerized in the presence of an alcohol and a strong base like potassium tert-butoxide. This demonstrates the principle of transferring a carbamate group to an alcohol, a reaction that can be adapted for the synthesis of specific carbamates. Tin catalysts, such as dibutyltin maleate, have also been shown to efficiently catalyze the transcarbamoylation of primary and secondary alcohols with phenyl carbamate, offering a mild and versatile route to various carbamate derivatives. organic-chemistry.orgorganic-chemistry.org

Table of Catalysts and Conditions for Transcarbamoylation:

| Carbamoyl Donor | Alcohol | Catalyst/Base | Solvent | Temperature | Yield | Citation |

|---|---|---|---|---|---|---|

| Phenyl Carbamate | Primary/Secondary Alcohols | Dibutyltin maleate | Toluene | 90°C | Good | organic-chemistry.orgorganic-chemistry.org |

This methodology can be conceptually applied to the synthesis of Methyl N,N-dibenzylcarbamate by reacting a suitable N,N-dibenzylcarbamoyl donor with methanol in the presence of an appropriate catalyst.

Curtius and Lossen Rearrangements for Carbamate Formation

The Curtius and Lossen rearrangements are classical organic reactions that proceed through an isocyanate intermediate, which can be subsequently trapped by an alcohol to form a carbamate. nih.govwikipedia.orgwikipedia.org

The Curtius rearrangement involves the thermal or photochemical decomposition of an acyl azide to an isocyanate. wikipedia.org The acyl azide is typically prepared from a carboxylic acid derivative. The resulting isocyanate can then react with an alcohol, like methanol, to produce the corresponding carbamate. This method is known for its tolerance of a wide variety of functional groups and proceeds with retention of stereochemistry. nih.govnih.gov

The Lossen rearrangement is the conversion of a hydroxamic acid or its derivative to an isocyanate. wikipedia.orgunacademy.com This reaction is typically carried out under basic or thermal conditions. Similar to the Curtius rearrangement, the isocyanate intermediate can be trapped by an alcohol to yield a carbamate. Recent advancements have shown that this rearrangement can be promoted under catalyst- and additive-free conditions in specific solvents like formamide. rsc.org

While these rearrangements are powerful tools for synthesizing primary and some secondary carbamates, their direct application for the synthesis of tertiary carbamates like Methyl N,N-dibenzylcarbamate from a simple N,N-dibenzyl substituted carboxylic acid is not straightforward. The migrating group in these rearrangements is attached to the carbonyl carbon, not the nitrogen atom. Therefore, to synthesize a tertiary carbamate, a more complex starting material would be required where the desired N,N-disubstituted group is already part of the migrating fragment, which is not a common application of these rearrangements.

Cyclization Reactions Involving N,N-Dibenzylcarbamate Intermediates

N,N-Dibenzylcarbamate moieties can be incorporated into molecules that subsequently undergo cyclization reactions to form various heterocyclic structures. The carbamate group can act as a directing group or a precursor to a nucleophilic nitrogen atom. For instance, the cyclization of N-carbamoyl iminium ions, which can be generated from N,N-disubstituted carbamates, can lead to the formation of ring-fused heterocycles. researchgate.net

While specific examples detailing the cyclization of intermediates directly bearing the Methyl N,N-dibenzylcarbamate group are not prevalent in the literature, the general principle involves the generation of a reactive species from the carbamate-containing molecule that can undergo an intramolecular reaction to form a cyclic product.

Catalytic Strategies in N,N-Dibenzylcarbamate Synthesis

Catalysis plays a pivotal role in the development of efficient and selective methods for carbamate synthesis. Both metal-based and organic catalysts have been employed to facilitate these transformations.

Organocatalysis in Carbamate Formation

Organocatalysis offers a metal-free alternative for the synthesis of carbamates, often proceeding under mild reaction conditions with high functional group tolerance. A key strategy in organocatalyzed carbamate synthesis involves the activation of either the amine or the carbonyl source.

Strong organic bases, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), have been shown to be effective catalysts for the formation of carbamates from secondary amines, carbon dioxide, and alcohols. nih.gov In this process, DBU is believed to facilitate the formation of a carbamic acid intermediate from the amine and CO2. This intermediate is then activated for subsequent reaction with an alcohol, often under Mitsunobu conditions, to yield the final carbamate. nih.gov

Example of Organocatalyzed Carbamate Synthesis:

| Amine | Carbonyl Source | Alcohol | Organocatalyst | Reagents | Product | Citation |

|---|

This organocatalytic approach provides a valuable pathway for the synthesis of N,N-disubstituted carbamates like Methyl N,N-dibenzylcarbamate under relatively mild conditions.

Metal-Catalyzed Processes for Dibenzylcarbamates

The synthesis of carbamates, including N,N-dibenzylcarbamate and its analogs, has been significantly advanced through the use of metal-catalyzed processes. These methods offer alternatives to traditional routes, often providing higher yields and selectivity under milder conditions. Various metal compounds, particularly those involving lead and zinc, have proven effective in catalyzing the formation of carbamates from different precursors.

One notable area of research involves the synthesis of methyl N-phenyl carbamate, a structural analog, which provides insight into potential pathways for dibenzylcarbamates. Lead compounds, such as lead(II) acetate-lead(II) hydroxide (B78521) and lead(II) oxide, have been used to catalyze the reaction between aniline and dimethyl carbonate (DMC). researchgate.net When using Pb(OAc)₂·Pb(OH)₂ as a catalyst, a 97% conversion of aniline to methyl N-phenyl carbamate with 95% selectivity can be achieved at 453 K within one hour. researchgate.net Similarly, lead methoxide has demonstrated high catalytic activity in the synthesis of methyl N-phenyl carbamate from DMC and N,N'-diphenylurea under low pressure. researchgate.net

In addition to lead, zinc-based catalysts have also been explored. For instance, a group led by Baomin Fan developed a method for the direct conversion of Boc-protected amines into carbamates using cobalt (Co) and zinc (Zn) catalysts. rsc.org Furthermore, Zn/Al/Ce mixed oxides derived from hydrotalcite-like precursors have been employed as effective and recoverable heterogeneous catalysts for the synthesis of methyl N-phenyl carbamate via DMC aminolysis. rsc.org These mixed oxide catalysts, particularly those containing 2.5% cerium, exhibited high activity, achieving an aniline conversion of 95.8% and a methyl N-phenyl carbamate yield of 78.2%. rsc.org

| Catalyst | Substrates | Product | Key Findings | Reference |

|---|---|---|---|---|

| Pb(OAc)₂·Pb(OH)₂ | Aniline, Dimethyl Carbonate | Methyl N-phenyl carbamate | 97% aniline conversion; 95% selectivity at 453 K in 1 hour. | researchgate.net |

| Pb(OCH₃)₂ | N,N'-diphenylurea, Dimethyl Carbonate | Methyl N-phenyl carbamate | High catalytic activity under low pressure and solvent-free conditions. 98.8% DPU conversion. | researchgate.netresearchgate.net |

| Zn/Al/Ce Mixed Oxides | Aniline, Dimethyl Carbonate | Methyl N-phenyl carbamate | Heterogeneous, recoverable catalyst. 95.8% aniline conversion and 78.2% product yield. | rsc.org |

| Co and Zn Catalysts | Boc-protected amines, Formates/Alcohols | Substituted Carbamates | Direct conversion of Boc-protected amines to carbamates. | rsc.org |

Phase-Transfer Catalysis in N-Alkylation to Dibenzylamines and Subsequent Carbamate Formation

PTC excels in facilitating N-alkylation reactions. phasetransfercatalysis.com In this process, a quaternary ammonium salt, such as tetrabutylammonium bromide (TBAB), transfers an anionic nucleophile (in this case, the deprotonated amine) from an aqueous phase to an organic phase where the alkylating agent (e.g., benzyl chloride) resides. This overcomes the mutual insolubility of the reactants, allowing the reaction to proceed under mild, biphasic conditions. The use of PTC can significantly increase reaction rates, improve yields, and eliminate the need for expensive or hazardous anhydrous solvents. phasetransfer.com The alkylation of a primary amine like benzylamine with benzyl chloride under PTC conditions would efficiently yield dibenzylamine.

Green Chemistry Principles in N,N-Dibenzylcarbamate Synthesis

Solvent-Free Reaction Conditions

A significant advancement in green synthesis is the development of solvent-free reaction conditions, which eliminate the environmental and economic costs associated with solvent use, recovery, and disposal. Phase-transfer catalysis is particularly well-suited for solvent-free applications. researchgate.net For instance, the N-alkylation of amides and the diesterification of aromatic carboxylates with dihaloalkanes have been successfully performed using PTC without any organic solvent. researchgate.netnih.gov

In these systems, the liquid organic reactant itself can act as the organic phase, while a solid base (like potassium carbonate) and the solid catalyst form the other phases. Research has shown that quaternary ammonium salts like tetrabutylammonium bromide (TBAB) are highly effective catalysts under these conditions. nih.gov For example, in the reaction of potassium benzoate with dibromomethane, a 93% yield was achieved at 120°C under solvent-free conditions with TBAB as the catalyst. nih.gov This approach is directly applicable to the N-alkylation step in dibenzylamine synthesis, where benzyl chloride could react with benzylamine in the presence of a solid base and a phase-transfer catalyst, avoiding bulk organic solvents.

| Entry | PTC | Temperature (°C) | Yield (%) |

|---|---|---|---|

| 1 | TBAB | 100 | 76 |

| 2 | TBAB | 120 | 93 |

| 3 | TBAC | 120 | 80 |

| 4 | TMBAC | 120 | 83 |

| 5 | PEG-400 | 120 | 25 |

| 6 | None | 120 | Trace |

Utilization of Non-Toxic Reagents

A cornerstone of green carbamate synthesis is the replacement of highly toxic reagents like phosgene and its derivatives with safer, more environmentally benign alternatives. nih.gov Carbon dioxide (CO₂) and dimethyl carbonate (DMC) are the most prominent non-toxic C1 building blocks for this purpose. nih.govresearchgate.net

Carbon Dioxide (CO₂): As a renewable, non-toxic, and non-flammable resource, CO₂ is an ideal substitute for phosgene. nih.gov Methodologies have been developed for the three-component coupling of amines, CO₂, and alkyl halides to form N-alkyl carbamates. nih.gov Another approach involves the direct reaction of an amine, an alcohol, and dense carbon dioxide, which creates a completely halogen-free pathway to carbamates. nih.gov

Dimethyl Carbonate (DMC): DMC is a non-toxic reagent and solvent that serves as a green alternative to both methyl halides for methylation and phosgene for carbonylation. researchgate.net It can be used in the synthesis of carbamates through reactions with amines. For example, the reaction of benzylamine with certain dicarbonate derivatives can yield methyl N-benzylcarbamate as a by-product, showcasing the reactivity of DMC-like structures. researchgate.net

| Reagent Type | Traditional Reagent | Hazards | Green Alternative | Benefits |

|---|---|---|---|---|

| Carbonyl Source | Phosgene (COCl₂) | Extremely toxic gas, corrosive. | Carbon Dioxide (CO₂) | Non-toxic, renewable, abundant. nih.gov |

| Carbonyl/Methyl Source | Methyl Chloroformate | Toxic, corrosive, lachrymator. | Dimethyl Carbonate (DMC) | Non-toxic, biodegradable. researchgate.net |

| Intermediate | Isocyanates | Highly reactive, toxic, respiratory sensitizers. | Direct routes from amines/CO₂ | Avoids hazardous intermediates. nih.gov |

Sustainable Approaches to Carbamate Construction

Sustainable approaches to carbamate construction integrate green principles to create efficient, safe, and environmentally conscious synthetic routes. A key strategy is the development of novel methodologies that obviate the need for hazardous reagents and metal catalysts altogether. rsc.orgrsc.org

One such innovative approach involves the direct transformation of Boc-protected amines into carbamates, thiocarbamates, and ureas using a simple base like lithium tert-butoxide, completely avoiding metal catalysts and toxic reagents. rsc.orgresearchgate.net This method aligns with the principles of sustainable chemistry by simplifying the synthetic process and reducing waste. rsc.org The reaction proceeds through an isocyanate intermediate generated in situ under milder conditions than traditional methods. rsc.org

Further sustainable strategies include:

Catalytic Systems: Employing catalysts that are efficient, recyclable, and operate under mild conditions. This includes the use of ionic liquids or heterogeneous catalysts that can be easily separated from the reaction mixture. researchgate.netepa.gov

One-Pot Reactions: Designing synthetic sequences where multiple steps are carried out in a single reactor. This minimizes the need for purification of intermediates, reduces solvent use, and saves time and energy. researchgate.net

Atom Economy: Utilizing reactions that incorporate the maximum number of atoms from the reactants into the final product, such as addition reactions involving CO₂. nih.gov

These approaches contribute to the development of more benign and efficient alternatives for the synthesis of key chemical intermediates like Methyl N,N-dibenzylcarbamate. rsc.org

Strategic Applications of the N,n Dibenzylcarbamate Moiety in Advanced Organic Synthesis

N,N-Dibenzylcarbamate as an Amine Protecting Group

The N,N-dibenzylcarbamate moiety serves as a highly effective protecting group for amines. Structurally, it is a carbamate (B1207046) where the nitrogen atom is substituted with two benzyl (B1604629) groups. This disubstitution renders the nitrogen non-nucleophilic and non-basic, effectively shielding it from a wide array of reaction conditions. Similar to the Cbz group, the dibenzyl functionality provides significant steric bulk and is stable to the acidic and basic conditions often used to remove other common protecting groups like tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc), respectively. masterorganicchemistry.com This stability makes it an integral component of orthogonal protection strategies in the synthesis of complex molecules. nih.gov

Orthogonal Protection Strategies in Multistep Synthesis

Orthogonal protection is a powerful strategy in multistep synthesis that allows for the selective removal of one protecting group in the presence of others. nih.gov The N,N-dibenzylcarbamate group is a key player in such schemes due to its unique cleavage conditions. It remains intact under the strongly acidic conditions (e.g., trifluoroacetic acid) used to cleave Boc groups and the basic conditions (e.g., piperidine) used to remove Fmoc groups. masterorganicchemistry.commasterorganicchemistry.com Conversely, protecting groups like Boc and Fmoc are stable under the hydrogenolytic conditions required to remove the N,N-dibenzylcarbamate group. This mutual exclusivity allows for precise, sequential deprotection, which is indispensable in solid-phase peptide synthesis (SPPS) and the synthesis of complex natural products. nih.govnih.gov

The following table summarizes the stability of N,N-dibenzylcarbamate in comparison to other common amine protecting groups under various deprotection conditions, illustrating its role in orthogonal strategies.

| Protecting Group | Deprotection Reagent/Condition | Stability of Other Groups |

| N,N-Dibenzylcarbamate | H₂, Pd/C (Hydrogenolysis) | Boc and Fmoc are stable. |

| Boc | Trifluoroacetic Acid (TFA) | N,N-Dibenzylcarbamate and Fmoc are stable. |

| Fmoc | Piperidine (Base) | N,N-Dibenzylcarbamate and Boc are stable. |

Facile Installation and Controlled Deprotection Methodologies

The utility of a protecting group is determined by both the ease of its introduction (installation) and its selective removal (deprotection).

The installation of the N,N-dibenzylcarbamate group is typically achieved by reacting the target primary or secondary amine with methyl chloroformate in the presence of a non-nucleophilic base, such as triethylamine or N,N-diisopropylethylamine. This reaction proceeds via a standard nucleophilic acyl substitution mechanism to form the stable carbamate.

Deprotection can be achieved through several controlled methods, primarily categorized as hydrogenolytic or nucleophilic protocols.

The most common and robust method for the deprotection of N,N-dibenzylcarbamates is catalytic hydrogenolysis. masterorganicchemistry.com This reaction involves the cleavage of the benzyl C–N bonds in the presence of a heterogeneous catalyst, typically palladium on carbon (Pd/C), and a hydrogen source. researchgate.netmasterorganicchemistry.com The reaction proceeds under mild conditions and produces the free amine and toluene as byproducts, which are easily separated from the desired product.

This method is highly efficient but is incompatible with substrates containing other functional groups susceptible to reduction, such as alkenes, alkynes, or some sulfur-containing moieties. chemistryviews.org

For substrates bearing functionalities sensitive to standard hydrogenolysis, nucleophilic deprotection offers a milder and more compatible alternative. chemistryviews.orgorganic-chemistry.org A recently developed protocol utilizes 2-mercaptoethanol in the presence of a base like potassium phosphate in a polar aprotic solvent such as N,N-dimethylacetamide (DMAc) at elevated temperatures. organic-chemistry.orgorganic-chemistry.orgnih.gov This method avoids the use of heavy metal catalysts and gaseous hydrogen, thereby preserving reducible functional groups within the molecule. chemistryviews.orgresearchgate.net The proposed mechanism involves a nucleophilic Sₙ2 attack by the thiolate on the benzylic carbon, leading to the cleavage of the C-N bond. organic-chemistry.org This protocol has been successfully applied to the deprotection of various carbamates, including Cbz, and is a valuable tool for the synthesis of complex, highly functionalized molecules. organic-chemistry.orgorganic-chemistry.org

The table below outlines the key features of these deprotection methodologies.

| Method | Reagents & Conditions | Advantages | Limitations |

| Hydrogenolytic Cleavage | H₂, Pd/C, in a solvent like Methanol or Ethyl Acetate | High efficiency, clean byproducts, well-established. | Incompatible with reducible groups (e.g., alkenes, alkynes, nitro groups). |

| Nucleophilic Deprotection | 2-Mercaptoethanol, K₃PO₄, in DMAc at ~75 °C | Tolerates reducible functional groups, avoids heavy metals. | Requires elevated temperatures, may not be suitable for heat-sensitive substrates. |

N,N-Dibenzylcarbamate in Peptide and Amino Acid Chemistry

In the specialized field of peptide and amino acid chemistry, protecting groups are fundamental for controlling the sequential coupling of amino acids to form a peptide chain. nbinno.com While the N,N-dibenzylcarbamate group can serve as a standard amine protecting group in this context, the carbamate linkage itself has found a more advanced application as a structural mimic of the native peptide bond.

Carbamate as a Peptide Bond Surrogate

The native peptide bond (an amide linkage) is susceptible to cleavage by proteolytic enzymes (proteases), which limits the in vivo stability and bioavailability of peptide-based therapeutics. To overcome this limitation, medicinal chemists often replace the amide bond with unnatural linkages, known as peptide bond surrogates or isosteres. nih.govacs.org

The carbamate linkage (-NH-CO-O-) is an effective peptide bond surrogate. nih.govnih.gov By replacing the α-carbon of an amino acid residue with an oxygen atom, the resulting carbamate moiety is no longer recognized by proteases, thus conferring metabolic stability. acs.orgnih.gov Furthermore, the carbamate group retains key structural features of the amide bond, such as a degree of conformational restriction and the ability to act as a hydrogen bond donor (the N-H) and acceptor (the carbonyl oxygen). nih.govacs.org These properties allow the modified peptide to maintain a conformation suitable for binding to its biological target. The incorporation of carbamate linkages can also enhance membrane permeability, a crucial attribute for drug efficacy. nih.govacs.org

Role in Amino Acid and Amino Sugar Synthesis

The N,N-dibenzylamino group, often installed via reagents like Methyl N,N-dibenzylcarbamate, offers distinct advantages as a protecting group in the synthesis of amino acids and amino sugars. Unlike the more common benzyloxycarbonyl (Cbz) group, the presence of two benzyl groups on the nitrogen atom provides enhanced steric bulk and modulates the electronic properties of the carbamate. This modification can influence the stereochemical outcome of reactions at adjacent centers and provides stability under a range of reaction conditions.

In the realm of amino acid synthesis , the N,N-dibenzylcarbamate group can be employed to protect the amino functionality during peptide coupling reactions and other transformations. The robust nature of this protecting group allows for the use of a wide array of reagents and reaction conditions without compromising the integrity of the protected amine. For instance, in solid-phase peptide synthesis (SPPS), the choice of protecting groups is critical to prevent side reactions and ensure high yields of the desired polypeptide. nih.govucalgary.ca The N,N-dibenzyl group's stability towards certain acidic and basic conditions can offer orthogonality to other protecting groups present in the amino acid building blocks. nih.gov

The synthesis of amino sugars , which are crucial components of many biologically active natural products and pharmaceuticals, also benefits from the use of the N,N-dibenzylcarbamate protecting group. The introduction of an amino group into a sugar scaffold often requires careful protection strategies to achieve the desired regioselectivity and stereoselectivity. The N,N-dibenzylcarbamate moiety can direct glycosylation reactions and other modifications of the sugar ring, leading to the formation of specific isomers. nih.govnih.gov The steric hindrance provided by the two benzyl groups can effectively shield one face of the molecule, thereby influencing the approach of incoming reagents.

| Application Area | Key Advantages of N,N-Dibenzylcarbamate | Representative Transformations |

| Amino Acid Synthesis | Enhanced stability, steric shielding, potential for stereodirecting effects. | Peptide bond formation, asymmetric alkylation of glycine Schiff bases. |

| Amino Sugar Synthesis | Directing group in glycosylation, protection during functional group interconversions. | Stereoselective glycosylation, regioselective modifications of sugar rings. |

N,N-Dibenzylcarbamate as a Synthetic Intermediate

Beyond its role as a protecting group, the N,N-dibenzylcarbamate moiety is a valuable synthetic intermediate that can be transformed into a variety of other functional groups or participate in complex reaction sequences to build intricate molecular frameworks.

Precursor to Other Functional Groups

The N,N-dibenzylcarbamate group can be readily converted into other important functional groups. The most common transformation is its cleavage to reveal a secondary amine, N,N-dibenzylamine. This deprotection can be achieved under various reductive conditions, such as catalytic hydrogenation, which cleaves the benzyl C-N bonds. clockss.org The resulting N,N-dibenzylamine can be a valuable building block in its own right or can be further debenzylated to yield a primary amine.

Furthermore, the carbamate functionality can be manipulated to generate other nitrogen-containing groups. For example, under specific conditions, the carbonyl group of the carbamate can be reduced to a methyl group, leading to the formation of a tertiary amine. While less common, such transformations highlight the versatility of the carbamate as a synthetic handle.

| Precursor | Target Functional Group | Reagents and Conditions |

| Methyl N,N-dibenzylcarbamate | N,N-Dibenzylamine | H₂, Pd/C |

| Methyl N,N-dibenzylcarbamate | Primary Amine | Sequential debenzylation |

| Methyl N,N-dibenzylcarbamate | N,N-Dibenzyl-N-methylamine | Reduction of carbonyl |

Participation in Cascade and Multicomponent Reactions

The reactivity of the N,N-dibenzylcarbamate moiety can be harnessed in cascade and multicomponent reactions (MCRs) to rapidly construct complex heterocyclic structures. researchgate.netnih.govuni.lu In these reactions, the carbamate can act as a latent nucleophile or electrophile after an initial activation step. For instance, intramolecular cyclization of an N,N-dibenzylcarbamate derivative bearing a suitably positioned electrophile can lead to the formation of nitrogen-containing heterocycles. nu.edu.kz

In the context of MCRs, a component containing the N,N-dibenzylcarbamate group can be introduced into a one-pot reaction sequence involving three or more reactants. nih.govnih.gov The carbamate can participate in one of the sequential bond-forming events, contributing its nitrogen atom and associated benzyl groups to the final product. This strategy allows for the efficient synthesis of diverse molecular scaffolds from simple starting materials in a single operation.

Use in the Preparation of Cyclic Structures

The N,N-dibenzylcarbamate group can be strategically employed in the synthesis of various cyclic structures, particularly nitrogen-containing heterocycles. mdpi.com Intramolecular reactions involving the carbamate nitrogen or the benzylic positions can lead to the formation of rings of different sizes.

Mechanistic Elucidation of N,n Dibenzylcarbamate Formation and Reactivity

Investigation of Reaction Pathways

The synthesis of Methyl N,N-dibenzylcarbamate typically involves the reaction of dibenzylamine (B1670424) with a methyl haloformate, such as methyl chloroformate. This transformation is characterized by a series of well-defined mechanistic steps.

Nucleophilic Attack Mechanisms

The primary pathway for the formation of Methyl N,N-dibenzylcarbamate begins with the nucleophilic attack of the nitrogen atom of dibenzylamine on the electrophilic carbonyl carbon of methyl chloroformate. wikipedia.orgmdpi.com Dibenzylamine, a secondary amine, acts as the nucleophile due to the lone pair of electrons on the nitrogen atom. The carbonyl carbon of methyl chloroformate is highly electrophilic because of the electron-withdrawing effects of the adjacent oxygen and chlorine atoms.

This initial attack results in the formation of a tetrahedral intermediate. The reaction proceeds as a nucleophilic acyl substitution. For this type of reaction, the aromatic ring of the benzyl (B1604629) group can influence the reactivity through resonance and inductive effects, potentially stabilizing intermediates. khanacademy.orgyoutube.com The presence of electron-withdrawing groups on an aromatic ring can accelerate nucleophilic aromatic substitution reactions by stabilizing the negatively charged intermediate. masterorganicchemistry.comjuniperpublishers.com

Role of Intermediates (e.g., Isocyanates, Carbamic Acids)

While the direct reaction between a secondary amine and a chloroformate is a common route, other pathways involving intermediates like isocyanates and carbamic acids are central to different methods of carbamate (B1207046) synthesis. nih.gov

Isocyanates : In reactions like the Curtius or Hofmann rearrangement, an isocyanate is formed as a key intermediate. organic-chemistry.org This isocyanate can then be trapped by an alcohol to yield the carbamate. wikipedia.orgnih.gov However, for the synthesis of a disubstituted carbamate like Methyl N,N-dibenzylcarbamate from a secondary amine, the isocyanate pathway is not direct, as isocyanates are typically formed from primary amines or acyl azides. nih.govnih.gov

Carbamic Acids : Carbamic acids are intermediates in the reaction of amines with carbon dioxide. nih.govtaylorandfrancis.com N,N-Dibenzylcarbamic acid would be formed from the reaction of dibenzylamine and CO2. These carbamic acids are generally unstable and can decompose back to the amine and CO2 or be trapped by an electrophile. nih.gov For instance, carbamic acids generated from secondary amines can react with alcohols under specific conditions (e.g., Mitsunobu conditions) to form carbamates, proceeding through an SN2 displacement rather than an isocyanate intermediate. nih.gov In the context of CO2 capture, the stability and thermodynamics of carbamic acid formation are of significant interest. ntnu.noacs.org

Kinetic and Thermodynamic Studies

The rate and efficiency of Methyl N,N-dibenzylcarbamate formation are influenced by kinetic and thermodynamic parameters. These studies provide insight into the reaction's feasibility, speed, and response to external conditions.

Reaction Rate Determinations

The rate of carbamate formation is dependent on the nucleophilicity of the amine and the electrophilicity of the carbonyl compound. Studies on the reaction of various aliphatic amines with methyl chloroformate have shown that the rate constants can be very high, often in the range of up to 10⁴ L/mol·s. mdpi.com The rates of these reactions can be correlated with the Swain-Scott nucleophilicities of the amines. mdpi.com

Kinetic models for the reaction of secondary amines with reactants like nitrite have been developed to understand formation rates under various conditions, such as pH and temperature. usp.org While specific to nitrosamine formation, these models highlight the importance of reactant concentrations and medium properties on reaction kinetics. The rate-limiting step in carbamate formation from weakly basic amines is often the carbon-nitrogen bond formation itself. researchgate.net

Influence of Temperature and Pressure on Reaction Dynamics

Temperature and pressure are critical parameters that can significantly alter the dynamics of chemical reactions, including carbamate synthesis.

Temperature : Increasing the temperature generally increases the reaction rate, as it provides the necessary activation energy for the reaction to proceed. However, temperature can also influence selectivity and the stability of intermediates and products. nih.gov For instance, in the synthesis of N-methylcarbamate, reaction temperatures are typically controlled within a range of 80-200°C to achieve optimal yield. google.com Molecular dynamics simulations on other organic compounds show that as temperature increases, molecular motion accelerates, which can affect reaction probabilities and decomposition pathways. nih.govnih.gov

Pressure : Pressure can influence reactions where there is a change in the volume of the system. High pressure can favor reactions that proceed with a decrease in volume. In the synthesis of methyl carbamates using dimethyl carbonate and supercritical CO2, pressure plays a key role. Increasing CO2 pressure can enhance the selectivity towards the desired carbamate by reducing the availability of the free amine for side reactions. core.ac.uk For example, in the reaction of n-decylamine, increasing CO2 pressure from 8 to 90 bar improved the selectivity for the carbamate product from 76% to 96%. core.ac.uk Patent literature also specifies pressure ranges (e.g., 0.1 MPa - 5.0 MPa) for carbamate synthesis, indicating its role in controlling the reaction environment. google.com

The following table summarizes the effect of pressure on the synthesis of methyl carbamates from benzylamine and dimethyl carbonate in the presence of CO2.

| CO₂ Pressure (bar) | Reaction Time (h) | Conversion (%) | Selectivity to Methyl Carbamate (%) |

|---|---|---|---|

| 5 | 1 | ~50 | ~63 |

| 160 | 2 | ~54 | ~90 |

| 193 | 6 | ~48 | ~93 |

Data adapted from studies on the synthesis of methyl carbamates using dimethyl carbonate and supercritical CO₂. core.ac.uk

Solvent Effects and Stereoselectivity in Carbamate Transformations

The choice of solvent can profoundly impact the rate, yield, and selectivity of a reaction. Solvents can influence the stability of reactants, intermediates, and transition states through polarity, hydrogen bonding, and other intermolecular interactions. rsc.orgresearchgate.net

In carbamate chemistry, solvent polarity can affect stereoselectivity. For instance, in the amidoglycosylation of certain glucal 3-carbamates, a trend towards higher α-anomer selectivity was observed in less polar solvents like benzene compared to more polar solvents like dichloromethane (CH₂Cl₂). nih.gov This suggests that less polar environments can favor specific reaction pathways or transition state geometries. nih.gov

The effect of solvent on reaction outcomes is demonstrated in the table below, which shows the α:β anomer selectivity for a dibenzyl-protected glucal carbamate in different solvents.

| Solvent | α:β Ratio | Yield (%) |

|---|---|---|

| CH₂Cl₂ | 15:1 | 76 |

| Toluene | 20:1 | 72 |

| Benzene | >50:1 (α only) | 51 |

| Et₂O (Ether) | >50:1 (α only) | 68 |

Data derived from studies on glucal 3-carbamate amidoglycosylation. nih.gov

Furthermore, the stereochemical outcome of reactions involving carbamates can be temperature-dependent. nih.gov The analysis of differential activation parameters in some reactions has indicated a significant contribution from the entropy term in determining enantioselectivity, highlighting the complex interplay between solvent, temperature, and stereochemical control. nih.gov

Impact of Solvent Polarity and Nature

The formation of Methyl N,N-dibenzylcarbamate, typically synthesized from the reaction of dibenzylamine with methyl chloroformate, is significantly influenced by the solvent system employed. The choice of solvent can affect reaction rates, yields, and even the mechanistic pathway by altering the stability of reactants, transition states, and intermediates. The polarity, proticity, and coordinating ability of the solvent are all critical factors in this context.

The reaction between a secondary amine like dibenzylamine and an acyl chloride derivative such as methyl chloroformate generally proceeds through a nucleophilic acyl substitution mechanism. This can be conceptualized as a bimolecular process, likely involving a tetrahedral intermediate (an addition-elimination mechanism). The solvent's role in this process is multifaceted.

Polar Aprotic Solvents: Solvents such as acetonitrile (CH₃CN), N,N-dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are generally effective for this type of reaction. These solvents possess high dielectric constants and are capable of solvating charged species. In the reaction to form Methyl N,N-dibenzylcarbamate, a polar aprotic solvent can stabilize the partial charges that develop in the transition state of the nucleophilic attack of the amine on the chloroformate. For instance, kinetic studies on the reaction of various aliphatic amines with methyl chloroformate in acetonitrile have shown the reaction to be substantially faster than in water. mdpi.com This is attributed to the fact that in protic solvents like water, the amine nucleophile is heavily solvated (hydrated), which sterically hinders and electronically deactivates it, thus reducing its reactivity. mdpi.com Polar aprotic solvents, on the other hand, solvate the cation (e.g., the protonated base used as an acid scavenger) more effectively than the amine nucleophile, leaving the amine more "free" and thus more reactive.

Polar Protic Solvents: Polar protic solvents, such as water and alcohols, can also be used, but they introduce complexities. These solvents can hydrogen bond with the amine, reducing its nucleophilicity as mentioned above. Furthermore, they can act as competing nucleophiles, leading to solvolysis of the methyl chloroformate and the formation of byproducts like methyl carbonate. The rates of solvolysis of chloroformate esters have been studied in a variety of solvents, and the mechanism is often found to be a bimolecular addition-elimination process. nih.gov The presence of a protic solvent can facilitate the departure of the leaving group (chloride ion) by solvating it through hydrogen bonding.

Nonpolar Solvents: Nonpolar solvents like toluene, benzene, or dichloromethane are also utilized in carbamate synthesis. In these solvents, the reactants are less solvated, which can sometimes lead to faster reaction rates if the transition state is less polar than the reactants. However, the solubility of reactants and any salt byproducts (e.g., dibenzylammonium chloride) can be a limiting factor. The Hughes-Ingold rules suggest that if the transition state is more charged than the reactants, an increase in solvent polarity will accelerate the reaction. wikipedia.org Conversely, if the reactants are more charged, a less polar solvent may be advantageous. ajpojournals.orgresearchgate.net In the formation of Methyl N,N-dibenzylcarbamate from neutral reactants, a more polar transition state is expected, and thus polar solvents are generally favored.

The following table summarizes the expected impact of different solvent classes on the formation of Methyl N,N-dibenzylcarbamate:

| Solvent Class | Dielectric Constant (ε) | Nature | Expected Impact on Reaction Rate | Rationale |

| Polar Aprotic (e.g., Acetonitrile, DMF) | High | Aprotic | High | Stabilizes the polar transition state without significantly solvating and deactivating the amine nucleophile. mdpi.com |

| Polar Protic (e.g., Water, Ethanol) | High | Protic | Moderate to Low | Competes as a nucleophile (solvolysis) and deactivates the amine via hydrogen bonding. mdpi.com |

| Nonpolar (e.g., Toluene, Hexane) | Low | Aprotic | Moderate | Lower stabilization of the polar transition state. Solubility of reactants and byproducts may be an issue. |

| Chlorinated (e.g., Dichloromethane) | Moderate | Aprotic | Moderate to High | Good balance of polarity to stabilize the transition state and solubility for reactants. |

Interactive Data Table: Solvent Effects on Carbamate Formation (This table is a representation of expected trends based on established principles of organic chemistry)

Stereochemical Outcomes in N,N-Dibenzylcarbamate-Related Reactions

While Methyl N,N-dibenzylcarbamate itself is achiral, the principles of stereochemistry become crucial when considering reactions involving chiral analogues or reactions occurring at a stereocenter adjacent to the carbamate functionality. The carbamate group can influence the stereochemical course of a reaction through steric and electronic effects.

Reactions at a Chiral Center Adjacent to the Carbamate Nitrogen: In reactions where a stereocenter is located on one of the N-benzyl groups (or another N-alkyl group in a related carbamate), the stereochemical outcome of a substitution reaction at that center can be highly specific. For instance, in nickel-catalyzed cross-coupling reactions of benzylic carbamates with arylboronic esters, the stereochemistry of the product can be controlled to proceed with either retention or inversion of configuration at the electrophilic carbon. nih.gov This remarkable control is achieved not by using a chiral catalyst, but by the choice of an achiral ligand on the nickel catalyst. For example, using tricyclohexylphosphine (PCy₃) as a ligand can lead to the product with retention of stereochemistry, while an N-heterocyclic carbene (NHC) ligand can result in inversion. nih.gov This demonstrates that the carbamate group is a viable leaving group in such transformations and that the stereochemical pathway is highly dependent on the specifics of the catalytic cycle.

This level of control is significant because nucleophilic substitution reactions at a stereocenter can proceed through various mechanisms, each with a distinct stereochemical consequence:

Sₙ2 Mechanism: This pathway typically results in a complete inversion of stereochemistry at the reacting center.

Sₙ1 Mechanism: This pathway proceeds through a planar carbocation intermediate, which generally leads to racemization, although some degree of inversion or retention is often observed due to ion pairing or other effects.

The ability to switch between retention and inversion by modifying reaction conditions (like the choice of ligand) in carbamate-related reactions offers powerful synthetic utility. nih.gov

Influence of the Carbamate on Adjacent Reactions: The N,N-dibenzylcarbamate group can also exert a directing influence on reactions occurring at other positions in the molecule. The lone pairs on the nitrogen and oxygen atoms can coordinate to catalysts or reagents, thereby directing their approach to one face of the molecule over the other. This can lead to high levels of diastereoselectivity in reactions such as additions to a double bond or enolate alkylations in a molecule containing a chiral N,N-dibenzylcarbamate moiety. A reaction is considered diastereoselective if one diastereomer is formed in preference to another. wikipedia.org

The following table summarizes the potential stereochemical outcomes in reactions related to N,N-dibenzylcarbamates:

| Reaction Type | Position of Stereocenter | Potential Stereochemical Outcome | Influencing Factors |

| Nucleophilic Substitution (e.g., Cross-Coupling) | Carbon alpha to Nitrogen | Retention or Inversion | Catalyst, Ligand, Reaction Mechanism nih.gov |

| Nucleophilic Substitution (Sₙ2) | Carbon alpha to Nitrogen | Inversion | Bimolecular concerted mechanism |

| Nucleophilic Substitution (Sₙ1) | Carbon alpha to Nitrogen | Racemization (often with slight inversion or retention) | Formation of a carbocation intermediate |

| Addition to an Adjacent Pi-System | Carbon beta or gamma to Nitrogen | High Diastereoselectivity | Steric hindrance from the dibenzyl groups, coordination of reagents to the carbamate |

Interactive Data Table: Stereochemical Control in Carbamate Reactions (This table illustrates the principles of stereochemical outcomes in reactions involving carbamates)

Computational and Theoretical Insights into Methyl N,n Dibenzylcarbamate Systems

Quantum Chemical Calculations for Molecular and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or a simplified form of it, to determine the electronic structure and predict a wide range of molecular characteristics. For a molecule such as Methyl N,N-dibenzylcarbamate, these calculations can elucidate its three-dimensional geometry, the distribution of electrons, and its spectroscopic properties.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. nih.gov Instead of calculating the complex wavefunction of a multi-electron system, DFT determines the energy of the molecule based on its electron density. nih.gov This approach is widely applied to study carbamate (B1207046) systems.

Applications of DFT for Methyl N,N-dibenzylcarbamate would typically include:

Geometry Optimization: Determining the most stable three-dimensional arrangement of atoms (the ground state geometry) by finding the minimum energy structure. This provides accurate predictions of bond lengths, bond angles, and dihedral angles.

Vibrational Analysis: Calculating the frequencies of molecular vibrations, which correspond to the peaks observed in an infrared (IR) spectrum. This allows for the theoretical prediction and interpretation of experimental spectroscopic data. orientjchem.org

Electronic Property Calculation: Analyzing the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. dntb.gov.ua

Molecular Electrostatic Potential (MEP) Mapping: Visualizing the charge distribution on the molecule's surface. MEP maps are valuable for identifying regions susceptible to nucleophilic or electrophilic attack and understanding intermolecular interactions like hydrogen bonding. orientjchem.org

Below is a hypothetical data table showing the kind of structural parameters that would be obtained from a DFT geometry optimization of Methyl N,N-dibenzylcarbamate at a common level of theory (e.g., B3LYP/6-31G(d)).

| Parameter | Atoms Involved | Calculated Value |

|---|---|---|

| Bond Length (Å) | C=O (carbonyl) | 1.22 |

| Bond Length (Å) | N-C (carbonyl) | 1.38 |

| Bond Length (Å) | N-CH₂ (benzyl) | 1.47 |

| Bond Angle (°) | O=C-N | 125.5 |

| Bond Angle (°) | C(carbonyl)-N-C(benzyl) | 118.0 |

| Dihedral Angle (°) | O=C-N-C(benzyl) | 178.5 |

Beyond DFT, other quantum chemical methods are also employed to study molecular systems. These can be broadly categorized as ab initio and semi-empirical methods.

Ab Initio Methods: These methods are derived directly from theoretical principles without the inclusion of experimental data. libretexts.org They form a hierarchy of increasing accuracy and computational cost, with Hartree-Fock (HF) theory as the simplest level. More advanced ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, systematically improve upon HF by incorporating electron correlation, leading to highly accurate results. However, their computational demands often limit their application to smaller molecules. libretexts.org

Semi-Empirical Methods: These methods are based on the same fundamental framework as Hartree-Fock but are significantly faster due to the use of approximations and parameters derived from experimental data. wikipedia.orgmpg.de Methods like AM1, PM3, and PM6 simplify or neglect certain complex integrals, replacing them with parameters fitted to reproduce known experimental or high-level ab initio results. wikipedia.orgresearchgate.net While less accurate than DFT or ab initio methods, their speed makes them suitable for preliminary calculations or for studying very large molecular systems where more rigorous methods are computationally prohibitive. mpg.de

| Method Type | General Accuracy | Relative Computational Cost | Typical Application |

|---|---|---|---|

| Semi-Empirical (e.g., PM6) | Low | Very Low | Large systems, initial screening |

| Ab Initio (Hartree-Fock) | Moderate | Medium | Baseline for correlated methods |

| Density Functional Theory (DFT) | High | Medium-High | Geometries, energies, electronic properties |

| Ab Initio (MP2, CCSD(T)) | Very High | Very High | High-accuracy benchmarks for small molecules |

Modeling of Reaction Mechanisms and Transition States

Computational chemistry is an indispensable tool for elucidating the detailed pathways of chemical reactions. For Methyl N,N-dibenzylcarbamate, this could involve studying its synthesis, hydrolysis, or other transformations. By mapping the potential energy surface (PES) of a reaction, researchers can identify the most likely mechanism.

A key goal in modeling reaction mechanisms is to locate the transition state (TS)—the highest energy point along the lowest energy path connecting reactants and products. The structure of the transition state provides a snapshot of the bond-breaking and bond-forming processes. The energy difference between the reactants and the transition state is the activation energy or barrier (Ea), which determines the reaction rate.

For example, the hydrolysis of a carbamate can proceed through different mechanisms. Computational modeling can generate a reaction energy profile that plots the energy of the system as it progresses from reactants to products. This profile reveals the energies of any intermediates and transition states, allowing for a detailed mechanistic interpretation. researchgate.net

A hypothetical energy profile for the base-catalyzed hydrolysis of Methyl N,N-dibenzylcarbamate might involve the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon.

| Species | Description | Hypothetical Relative Energy (kcal/mol) |

|---|---|---|

| Reactants | Methyl N,N-dibenzylcarbamate + OH⁻ | 0.0 |

| Transition State 1 (TS1) | Formation of tetrahedral intermediate | +15.2 |

| Intermediate | Tetrahedral intermediate anion | -5.8 |

| Transition State 2 (TS2) | Cleavage of the C-O(methyl) bond | +12.5 |

| Products | Dibenzylcarbamate anion + Methanol | -18.7 |

When a reaction can proceed through multiple pathways to yield different products, computational modeling can predict the selectivity. By calculating the activation barriers for each competing pathway, the kinetically favored product can be identified—it is the one formed via the transition state with the lowest energy. researchgate.net

For instance, if a reaction involving Methyl N,N-dibenzylcarbamate could lead to either N-C bond cleavage or O-C bond cleavage, DFT calculations could determine the activation energy for both processes. The pathway with the significantly lower activation barrier would be predicted to be the major reaction channel, thus determining the product selectivity. This predictive power is crucial for designing more efficient and selective synthetic routes.

Conformational Analysis and Intermolecular Interactions

Molecules with rotatable single bonds, like Methyl N,N-dibenzylcarbamate, exist as an ensemble of different spatial arrangements known as conformations. libretexts.org The study of these conformations and the non-covalent forces between molecules is vital for understanding a compound's physical properties and its interactions in a biological or material context.

Conformational Analysis: The rotation around the various single bonds in Methyl N,N-dibenzylcarbamate—such as the C-N bonds of the carbamate group and the C-C bonds of the benzyl (B1604629) groups—gives rise to numerous possible conformers. Computational methods can systematically explore the potential energy surface to identify stable, low-energy conformers. scielo.brrcsi.com This analysis reveals the preferred shape of the molecule and the energy barriers between different conformations. The relative populations of these conformers at a given temperature can be estimated using the Boltzmann distribution. rcsi.com

Intermolecular Interactions: The way molecules pack in a crystal or interact with a solvent or a biological receptor is governed by non-covalent forces. gatech.edu For Methyl N,N-dibenzylcarbamate, important interactions would include:

π-π Stacking: Attractive interactions between the aromatic rings of the benzyl groups.

C-H···π Interactions: Interactions where a C-H bond points towards the face of an aromatic ring. researchgate.net

Dipole-Dipole Interactions: Arising from the polar carbamate group.

Van der Waals Forces: General attractive forces between molecules.

Computational methods can be used to identify and quantify the strength of these interactions in molecular dimers or larger clusters, providing insight into the forces that stabilize the condensed phases of the material. mdpi.commdpi.com

| Interaction Type | Atoms/Groups Involved | Typical Energy (kcal/mol) |

|---|---|---|

| π-π Stacking | Benzyl Ring 1 ↔ Benzyl Ring 2 | -1.5 to -4.0 |

| C-H···π | Benzyl C-H ↔ Benzyl Ring | -0.5 to -2.5 |

| Dipole-Dipole | Carbonyl Group ↔ Carbonyl Group | -1.0 to -3.0 |

Hydrogen Bonding and Steric Effects

Computational studies of carbamate systems provide insight into the interplay between hydrogen bonding capabilities and steric hindrance. In the case of Methyl N,N-dibenzylcarbamate, the primary site for hydrogen bond acceptance is the carbonyl oxygen. Theoretical analyses of simpler N,N-dialkylcarbamates, such as methyl N,N-dimethylcarbamate, indicate that the carbamate group is a capable hydrogen-bond acceptor. However, the presence of two bulky benzyl groups attached to the nitrogen atom in Methyl N,N-dibenzylcarbamate introduces significant steric congestion.

This steric hindrance profoundly influences the accessibility of the carbonyl oxygen to hydrogen bond donors. The large volume occupied by the benzyl groups can shield the oxygen atom, thereby reducing its ability to participate in strong intermolecular hydrogen bonds. This effect is a critical consideration in theoretical models of its interaction with protic solvents or other hydrogen bond-donating species.

Furthermore, the steric strain imposed by the N-benzyl groups has a significant impact on the rotational barrier around the carbamate C-N bond. In simpler N-alkylcarbamates, this barrier is typically around 16 kcal/mol. The delocalization of the nitrogen lone pair into the carbonyl group gives the C-N bond partial double-bond character, which is the primary contributor to this rotational barrier. However, the steric repulsion between the two large benzyl groups and the methoxy (B1213986) group can lead to a distortion of the planar carbamate geometry. Computational studies on sterically hindered amides and related systems suggest that such distortions can alter the C-N bond length and the degree of resonance stabilization. In the case of N-(2-pyrimidyl)carbamates, for instance, computational data revealed that increased steric strain and electronic effects lead to a longer C(carbonyl)-N bond and a significantly lower rotational barrier (<9 kcal/mol). google.com While specific values for Methyl N,N-dibenzylcarbamate are not available in the literature, it is anticipated that the steric clash of the benzyl groups would similarly influence its conformational dynamics.

The following table presents a comparative view of rotational barriers in different carbamate systems, illustrating the influence of N-substituents.

| Compound | N-Substituents | Rotational Barrier (kcal/mol) |

| N-alkylcarbamate (general) | Alkyl groups | ~16 |

| N-phenylcarbamate | Phenyl group | 12.5 |

| N-(2-pyrimidyl)carbamate | Pyrimidyl group | <9 |

This table illustrates the trend of decreasing rotational barriers with different N-substituents as found in the literature for analogous compounds.

Non-Covalent Interactions

Beyond direct hydrogen bonding, the structure of Methyl N,N-dibenzylcarbamate is significantly influenced by a range of non-covalent interactions. The two benzyl groups are key to its behavior, introducing the potential for π-π stacking interactions. These interactions occur when the aromatic rings of the benzyl groups align in a face-to-face or face-to-edge manner. Computational analyses on related N,N-dibenzyl systems, such as N,N-dibenzylaziridinium ions, have shown that intramolecular π-π stacking is a significant stabilizing factor, with a T-stacking (edge-to-face) conformation being the most stable. It is highly probable that similar intramolecular or intermolecular π-π interactions play a crucial role in the conformational preferences and crystal packing of Methyl N,N-dibenzylcarbamate.

The strength and geometry of these π-π stacking interactions are sensitive to the relative orientation and substitution of the aromatic rings. Studies have demonstrated that the position of substituents on the aromatic ring can have a profound influence on the strength of these interactions.

The table below summarizes the types of non-covalent interactions anticipated in Methyl N,N-dibenzylcarbamate systems.

| Interaction Type | Description | Interacting Moieties |

| π-π Stacking | Attraction between aromatic rings. | Benzyl group ↔ Benzyl group |

| London Dispersion | Weak forces from temporary dipoles. | All parts of the molecule |

| C-H···π Interactions | Weak hydrogen bond. | C-H bond ↔ Benzyl group π-system |

This table outlines the principal non-covalent interactions expected to influence the structure and properties of Methyl N,N-dibenzylcarbamate based on theoretical principles and studies of similar molecules.

Future Perspectives and Advanced Research Avenues in Methyl N,n Dibenzylcarbamate Chemistry

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

The traditional synthesis of carbamates often involves hazardous reagents like phosgene. ionike.com Modern research is geared towards developing greener and more sustainable alternatives. A significant advancement is the use of carbon dioxide (CO2) as a C1 feedstock, which is an abundant, non-toxic, and renewable resource. rawdatalibrary.net Multicomponent reaction strategies are being designed to construct various organic carbamates by reacting CO2 with amines and other coupling partners. rawdatalibrary.net Another sustainable approach involves the direct transformation of Boc-protected amines into carbamates using tert-butoxide lithium as the sole base, completely avoiding toxic reagents and metal catalysts. rsc.orgrsc.orgresearchgate.net

Researchers are also exploring the use of alkyl carbamates as carbonyl sources in the synthesis of N-substituted carbamates, catalyzed by recyclable magnetic iron oxide catalysts containing nickel. ionike.com These methods align with the principles of green chemistry by minimizing waste and utilizing less hazardous materials.

Table 1: Comparison of Synthetic Routes for Carbamates

| Method | Reagents | Advantages | Disadvantages |

| Traditional | Phosgene, Amines | High reactivity | Extremely toxic reagents |

| CO2 Fixation | CO2, Amines, Coupling agents | Sustainable, renewable C1 source | May require specific catalysts and conditions |

| Boc-Amine Conversion | Boc-protected amines, t-BuOLi | Metal-free, avoids toxic reagents | Limited to Boc-protected starting materials |

| Carbonyl Exchange | Alkyl carbamates, Amines | Phosgene-free | May require catalysts and specific conditions |

Exploration of New Catalytic Systems for Selective Transformations

The development of novel catalytic systems is crucial for unlocking the full potential of Methyl N,N-dibenzylcarbamate in organic synthesis. A key area of research is the catalytic C-H functionalization, which allows for the direct modification of the carbamate (B1207046) structure. Palladium-catalyzed C-H bond activation has been shown to be effective for the regioselective acyloxylation and oxidative homocoupling of N-arylcarbamates. researchgate.net While not directly demonstrated on Methyl N,N-dibenzylcarbamate, these methods provide a strong foundation for future exploration.

Furthermore, first-row transition metals like nickel are gaining attention for their ability to catalyze C-H bond alkylation, offering a more earth-abundant and cost-effective alternative to precious metals. nih.govrsc.org The development of catalysts for the selective functionalization of the benzyl (B1604629) groups or the methyl group of Methyl N,N-dibenzylcarbamate would open up new avenues for creating complex molecules. The reactivity of the carbamate nitrogen and its potential to direct C-H activation presents a promising area for catalyst design.

Integration of N,N-Dibenzylcarbamates into Material Science and Polymer Chemistry

The carbamate linkage is a versatile functional group for the development of advanced materials and polymers. sigmaaldrich.com The integration of the N,N-dibenzylcarbamate moiety into polymer backbones can impart specific properties. Carbamates are being investigated for the construction of sequence-defined polymers, which can store information at the molecular level. chemrxiv.org The ability to precisely control the sequence of monomers in a polymer chain opens up possibilities for creating materials with highly specific functions. chemrxiv.org

Functional polymers containing carbamate groups are being designed for a wide range of biomedical applications, including drug delivery, tissue engineering, and the creation of biocompatible surfaces. sigmaaldrich.commdpi.comnih.gov The N,N-dibenzyl groups in such polymers could influence properties like hydrophobicity, thermal stability, and mechanical strength. Research into polyphosphoesters, which are biodegradable and biocompatible, is another area where carbamate functionalization could lead to novel materials for biomedical use. nih.gov

Table 2: Potential Applications of N,N-Dibenzylcarbamate-Containing Polymers

| Application Area | Potential Properties Conferred by N,N-Dibenzylcarbamate |

| Biomedical Devices | Biocompatibility, controlled drug release |

| Data Storage | Sequence-defined information encoding |

| Advanced Coatings | Enhanced thermal and chemical resistance |

| Smart Materials | Stimuli-responsive behavior |

Application in High-Throughput Synthesis and Combinatorial Chemistry

High-throughput synthesis and combinatorial chemistry are powerful tools for the rapid discovery of new molecules with desired properties. youtube.comnih.govnih.govbenthamscience.com Carbamates are valuable building blocks in these methodologies due to their stability and versatile reactivity. ionike.com Methyl N,N-dibenzylcarbamate can serve as a scaffold or a building block in the creation of large libraries of compounds.

The solid-phase synthesis of nitrogen heterocycles, an important class of compounds in medicinal chemistry, often utilizes carbamate linkages to attach molecules to a solid support. nih.gov The development of efficient methods for the parallel synthesis of diverse carbamate libraries would accelerate the drug discovery process. researchgate.netumd.edu High-throughput screening techniques can then be employed to rapidly identify compounds with interesting biological activities from these libraries. nih.govmdpi.com The unique structural features of Methyl N,N-dibenzylcarbamate, with its two benzyl groups, offer opportunities for creating structurally diverse libraries of molecules for screening against various biological targets.

Q & A

Q. Table 1: Reaction Optimization Parameters

| Parameter | Optimal Range | Impact on Yield/Purity | Reference |

|---|---|---|---|

| Solvent (DMF) | 10–15 mL/mmol | ↑ Yield (85–92%) | |

| Temperature | 0–5°C | ↓ Hydrolysis by-products | |

| Reaction Time | 4–6 hours | Balance between completion and degradation |

Basic: Which spectroscopic techniques are most effective for characterizing Methyl N,N-dibenzylcarbamate?

Methodological Answer:

Key techniques include:

- NMR Spectroscopy :

- Mass Spectrometry (MS) : ESI-MS typically shows [M+H]⁺ at m/z 242.3 (C₁₆H₁₆NO₂⁺), with fragmentation patterns confirming the benzyl and carbamate groups .

- Infrared (IR) Spectroscopy : Strong C=O stretch at 1680–1720 cm⁻¹ and N-H (if present) at 3300–3500 cm⁻¹ .

Note : Purity should be validated via HPLC (C18 column, acetonitrile/water gradient) to detect trace impurities (<0.5%) .

Advanced: How do steric effects of benzyl groups influence the reactivity of Methyl N,N-dibenzylcarbamate in nucleophilic reactions?

Methodological Answer:

The bulky N,N-dibenzyl groups create steric hindrance, impacting reactivity in two ways:

Reduced Nucleophilic Attack : Steric shielding of the carbamate carbonyl limits accessibility to nucleophiles (e.g., amines, alkoxides), slowing substitution kinetics .

Stabilization of Transition States : In some cases, π-π stacking between benzyl groups and aromatic nucleophiles (e.g., phenols) can lower activation energy, as observed in Ullmann-type couplings .

Experimental Design Tip : Compare reactivity with less hindered analogs (e.g., N-methylcarbamates) using kinetic studies (UV-Vis or ¹H NMR monitoring) to isolate steric effects .

Advanced: What strategies mitigate decomposition of Methyl N,N-dibenzylcarbamate under acidic or basic conditions?

Methodological Answer:

Decomposition pathways include hydrolysis (to dibenzylamine and CO₂/MeOH) and thermal degradation. Mitigation strategies:

- Acidic Conditions : Use aprotic solvents (e.g., DCM) and avoid Brønsted acids. Lewis acids (e.g., ZnCl₂) may stabilize intermediates without promoting hydrolysis .

- Basic Conditions : Employ mild bases (e.g., K₂CO₃) in anhydrous THF at low temperatures (<10°C) to minimize saponification .

- Storage : Store under inert gas (N₂/Ar) at –20°C in amber vials to prevent photolytic and oxidative degradation .

Q. Table 2: Stability Under Different Conditions

| Condition | Half-Life (25°C) | Decomposition Products | Reference |

|---|---|---|---|

| pH 1 (HCl) | 2 hours | Dibenzylamine, CO₂, MeOH | |

| pH 12 (NaOH) | 30 minutes | Dibenzylamine, methyl carbonate | |

| Dry DMF, N₂ atmosphere | >6 months | None detected |

Data Contradiction: How to resolve discrepancies in reported solubility parameters?

Methodological Answer:

Reported solubility variations often arise from differences in solvent polarity, temperature, or impurity profiles. To resolve:

Standardize Solvent Systems : Use USP/PhEur-grade solvents and control temperature (±1°C) during measurements .

Quantify Impurities : HPLC-MS can identify trace surfactants or stabilizers (e.g., from synthesis) that alter solubility .

Computational Modeling : COSMO-RS or Hansen Solubility Parameters predict solubility trends based on molecular polarity and hydrogen-bonding capacity .

Example : Methyl N,N-dibenzylcarbamate solubility in DMF is 250 mg/mL at 25°C, but impurities >1% reduce this by 30–40% .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.